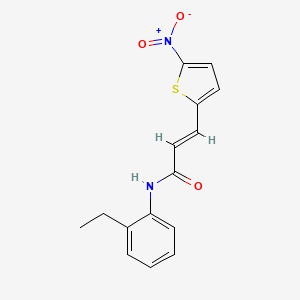

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Description

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic enamide compound characterized by:

- Core structure: A conjugated enamide backbone (prop-2-enamide) with a 2-ethylphenyl group attached to the amide nitrogen and a 5-nitrothiophen-2-yl group at the α,β-unsaturated carbonyl position.

- Key functional groups: The nitro (-NO₂) substituent on the thiophene ring acts as a strong electron-withdrawing group, enhancing electrophilicity and influencing reactivity .

- Molecular weight: Calculated as 329.34 g/mol (C₁₇H₁₅N₃O₃S).

Properties

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-11-5-3-4-6-13(11)16-14(18)9-7-12-8-10-15(21-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQHWWVZNNZOIK-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476316-58-2 | |

| Record name | 476316-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to form 5-nitrothiophene. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Preparation of the Enamide: The next step involves the reaction of 5-nitrothiophene with (E)-N-(2-ethylphenyl)prop-2-enamide. This reaction is typically catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrothiophene moiety may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Thiophene Moieties

Compound A : (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

- Structural features : 3,5-dimethylphenyl substituent instead of 2-ethylphenyl.

- Key differences : Methyl groups enhance lipophilicity and metabolic stability compared to the ethyl group in the target compound.

- Biological activity : Shows improved bioavailability in preliminary pharmacokinetic studies .

Compound B : (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide

- Structural features: Fluorophenyl-thiophene and cyanomethyl group.

- The cyanomethyl group introduces additional hydrogen-bonding capacity .

- Molecular weight : 286.32 g/mol (C₁₅H₁₁FN₂OS).

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Substituent on phenyl | 2-ethylphenyl | 3,5-dimethylphenyl | Cyanomethyl |

| Thiophene modification | 5-nitro | 5-nitro | 5-(2-fluorophenyl) |

| Molecular Weight (g/mol) | 329.34 | 329.34 | 286.32 |

| Key biological activity | Enzyme inhibition | Antimicrobial | CNS targeting |

Analogues with Halogenated Thiophene Rings

Compound C : N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylthio)propanamide

- Structural features : Chlorothiophene and methoxyethyl group.

- Key differences : Chlorine substituent provides moderate electron-withdrawing effects, while the methoxyethyl group increases solubility in polar solvents .

- Applications : Explored as an antifungal agent due to thioether linkage .

Compound D : (E)-3-phenyl-N-(5-chloro-1,3,4-thiadiazol-2-yl)prop-2-enamide

- Structural features : Thiadiazole ring replaces thiophene.

- Key differences : Thiadiazole’s nitrogen atoms enable stronger hydrogen bonding, altering target selectivity .

| Parameter | Target Compound | Compound C | Compound D |

|---|---|---|---|

| Heterocyclic core | Thiophene | Thiophene | Thiadiazole |

| Substituent | 5-nitro | 5-chloro | 5-chloro |

| Molecular Weight (g/mol) | 329.34 | 366.88 | 303.75 |

| Key properties | Electrophilic | Lipophilic | Hydrogen-bonding |

Substituent-Driven Property Variations

- Ethoxy vs. Methoxy groups : Compounds like N-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide () exhibit higher solubility than ethoxy-substituted analogues due to reduced steric hindrance .

- Nitro vs. Methyl groups : The nitro group in the target compound enhances electrophilicity, making it more reactive in Michael addition reactions compared to methyl-substituted derivatives .

Biological Activity

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be notably low, suggesting strong antibacterial potential .

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Compound A | 5 | S. aureus |

| Compound B | 10 | MRSA |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been suggested through studies on structurally related compounds. For instance, derivatives containing similar nitrothiophene groups have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including colon and breast cancer. In vitro studies reported IC50 values ranging from 39.7 µM to 46.6 µM for related compounds against colon cancer cell lines .

| Cancer Cell Line | IC50 (µM) | Inhibition (%) at 100 µM |

|---|---|---|

| HCT-15 | 46.6 | 85 |

| SW-620 | 39.7 | 75 |

The biological activity of this compound may be attributed to its ability to interfere with critical cellular pathways. It is hypothesized that the compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation and cancer progression . This mechanism could potentially explain its anti-inflammatory and anticancer effects.

Case Studies

- Antibacterial Efficacy : A comparative study on the antibacterial activity of various nitro-substituted compounds demonstrated that those with similar structures to this compound exhibited superior activity against resistant bacterial strains, reinforcing the importance of structural modifications in enhancing efficacy .

- Anticancer Properties : In a recent study on novel derivatives, it was found that certain substitutions on the phenyl ring significantly increased cytotoxicity against breast and colon cancer cells, indicating that modifications similar to those seen in this compound could result in enhanced therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.